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Compound of Interest

Compound Name: 2-[1-(Dimethylamino)ethyllindole

Cat. No.: B014033

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous biologically active compounds. Among these, derivatives of 2-[1-
(Dimethylamino)ethyl]indole have garnered significant interest for their diverse
pharmacological activities. Understanding the pharmacokinetic profiles of these analogs is
crucial for the development of safe and effective therapeutic agents. This guide provides a
comparative overview of the available pharmacokinetic data for several key analogs, supported
by experimental details to aid in research and development.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 2-[1-
(Dimethylamino)ethyl]indole and its analogs, compiled from various preclinical and clinical
studies. It is important to note that direct comparisons should be made with caution due to
variations in the studied species, administered doses, and analytical methodologies.
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N/A: Not Available in the cited literature.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of pharmacokinetic
studies. Below are summaries of the experimental protocols from the cited research.
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Study of 3-[2-(dimethylamino)ethyl]-5-[(1,1-diox0-5-
methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole
Analogs[1]

e Animal Model: The in vivo studies for compounds 8d and 8k were conducted in rats.

» Dosing and Administration: The specific doses and route of administration for the oral
bioavailability assessment were not detailed in the abstract.

o Sample Collection and Analysis: Details regarding the biological matrix (e.g., blood, plasma),
sampling time points, and the analytical method used for drug quantification are not available
in the abstract.

Pharmacokinetics of alpha-[(dimethylamino)methyl]-2-
(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol
(SaRl 59-801)[2]

o Study Population: The study was conducted in 15 healthy male volunteers.

e Dosing and Administration: Oral doses of 50 mg or 200 mg of the [3-14C]-labeled compound
were administered.

o Sample Collection: Blood samples were collected at various time points to determine the
concentration of the unchanged drug and total radioactivity. Urine and feces were collected
to assess the excretion of the drug and its metabolites.

o Analytical Method: The specific analytical methods used for the quantification of the parent
drug and its metabolites were not specified in the abstract. However, the use of a
radiolabeled compound suggests that techniques like liquid scintillation counting were likely
employed for measuring total radioactivity.

Pharmacokinetics of Psilocybin (4-PO-DMT)[3]

o Study Population: The provided data is from human studies.
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e Metabolism: Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active
metabolite, psilocin. The pharmacokinetic parameters reported are for psilocin.

» Bioavailability: The oral bioavailability of psilocybin is reported as the availability of its active
metabolite, psilocin.

e Elimination: The elimination half-life is also reported for psilocin.

Pharmacokinetics of 4-AcO-DMT (O-Acetylpsilocin)[4]

¢ Animal Model: Pharmacokinetic studies were conducted in rodents.

» Dosing and Administration: The drug was administered via intraperitoneal injection at
equimolar doses to psilocybin for comparative analysis.

o Metabolism: 4-AcO-DMT is a prodrug of psilocin, and its pharmacokinetic profile is largely
determined by its conversion to psilocin.

» Bioavailability: The relative bioavailability of 4-AcO-DMT was found to be approximately 70%
of that of psilocybin, indicating that it results in modestly lower levels of the active metabolite,
psilocin.

e Elimination: The elimination half-life of psilocin derived from 4-AcO-DMT was approximately
30 minutes.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in a typical pharmacokinetic study and the
metabolic fate of these indole analogs, the following diagrams are provided.

Caption: Workflow of a typical preclinical and clinical pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7932524/
https://pubmed.ncbi.nlm.nih.gov/7932524/
https://pubmed.ncbi.nlm.nih.gov/7932524/
https://pubmed.ncbi.nlm.nih.gov/3424872/
https://pubmed.ncbi.nlm.nih.gov/3424872/
https://pubmed.ncbi.nlm.nih.gov/3424872/
https://en.wikipedia.org/wiki/Psilocybin
https://en.wikipedia.org/wiki/4-AcO-DMT
https://www.benchchem.com/product/b014033#comparative-pharmacokinetics-of-2-1-dimethylamino-ethyl-indole-and-its-analogs
https://www.benchchem.com/product/b014033#comparative-pharmacokinetics-of-2-1-dimethylamino-ethyl-indole-and-its-analogs
https://www.benchchem.com/product/b014033#comparative-pharmacokinetics-of-2-1-dimethylamino-ethyl-indole-and-its-analogs
https://www.benchchem.com/product/b014033#comparative-pharmacokinetics-of-2-1-dimethylamino-ethyl-indole-and-its-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b014033?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

